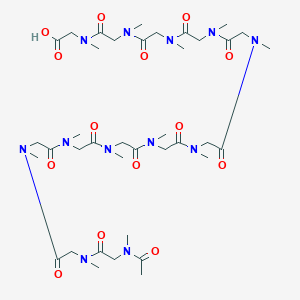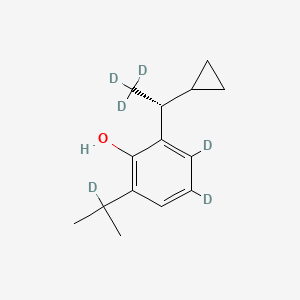
4-Vinylphenol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinylphenol-d4: . This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C8H4D4O, and it has a molecular weight of 124.17 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, which can provide insights into reaction mechanisms and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-vinylphenol-d4 typically involves the deuteration of 4-vinylphenol. One common method is the catalytic dehydrogenation of 4-ethylphenol in the presence of deuterium gas . This process involves heating the compound to high temperatures (around 500°C) in the presence of a catalyst such as iron oxide . The reaction can be represented as follows:
C2H5C6H4OH→C2H3C6H4OD+H2
Industrial Production Methods: Industrial production of this compound may involve the pyrolysis of biomass materials containing lignin and cellulose under oxygen-free or oxygen-poor conditions . The pyrolytic gas is then condensed to obtain 4-vinylphenol, which can be further deuterated . This method is cost-effective and utilizes renewable resources, making it an environmentally friendly option.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinylphenol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form 4-ethylphenol-d4.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones
Reduction: 4-Ethylphenol-d4
Substitution: Various substituted phenols depending on the electrophile used
Applications De Recherche Scientifique
Chemistry: 4-Vinylphenol-d4 is used as a tracer in reaction mechanism studies due to its deuterium labeling . It helps in understanding the pathways and intermediates involved in chemical reactions.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its deuterium labeling allows for precise tracking of the compound within biological systems .
Medicine: Deuterated compounds often exhibit altered metabolic profiles, which can lead to improved drug efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique properties enhance the performance and durability of these materials .
Mécanisme D'action
The mechanism of action of 4-vinylphenol-d4 involves its interaction with various molecular targets and pathways. Studies have shown that it can inhibit angiogenesis by down-regulating the PI3K/AKT and p38 MAPK pathways . Additionally, it interferes with the phosphorylation of ERK1/2 and the translocation and expression of NF-kappaB . These actions contribute to its potential anti-cancer properties, particularly in inhibiting metastasis and cancer stemness in breast cancer cells .
Comparaison Avec Des Composés Similaires
4-Vinylphenol: The non-deuterated form of 4-vinylphenol-d4, used in similar applications but without the benefits of deuterium labeling.
4-Vinylguaiacol: Another vinylphenol derivative with applications in the food and pharmaceutical industries.
4-Ethylphenol: A reduction product of 4-vinylphenol, used in various industrial applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis of the compound in various chemical and biological systems . This makes it a valuable tool in studies requiring detailed mechanistic insights.
Propriétés
Formule moléculaire |
C8H8O |
|---|---|
Poids moléculaire |
124.17 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-ethenylphenol |
InChI |
InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2/i3D,4D,5D,6D |
Clé InChI |
FUGYGGDSWSUORM-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C=C)[2H])[2H])O)[2H] |
SMILES canonique |
C=CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)

![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)




![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)


![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
